

Application Note & Protocol: Assessing Apoptosis Induced by DS03090629 Treatment

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Compound of Interest		
Compound Name:	DS03090629	
Cat. No.:	B15611931	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

DS03090629 is a novel, selective small molecule inhibitor targeting the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). Overexpression of Bcl-2 is a common mechanism by which cancer cells evade programmed cell death (apoptosis), contributing to tumor progression and resistance to therapy.[1][2][3] **DS03090629** is designed to restore the natural apoptotic process by binding to Bcl-2, thereby releasing pro-apoptotic proteins that initiate the mitochondrial (intrinsic) pathway of apoptosis.[1][4][5]

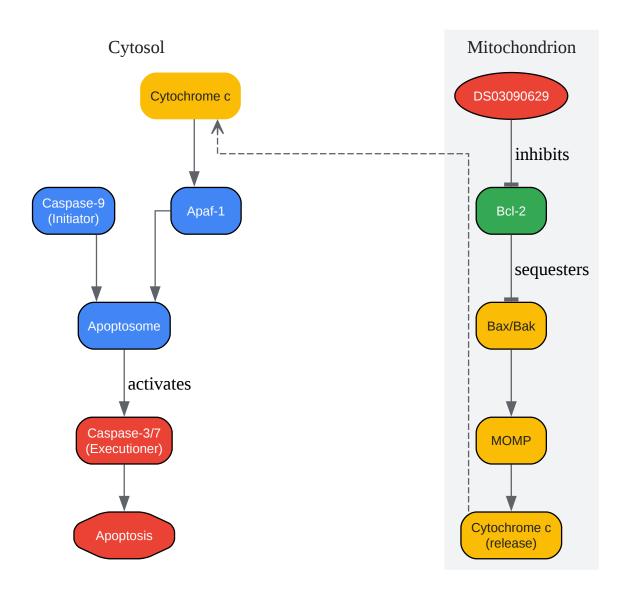
This document provides detailed protocols for quantifying the apoptotic effects of **DS03090629** in cancer cell lines. The following assays are described:

- Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
- Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases.[8][9][10]
- Western Blotting for Cleaved PARP and Caspase-3: To detect the cleavage of key apoptotic markers.[11][12][13]



Signaling Pathway of DS03090629-Induced **Apoptosis**

DS03090629 functions by inhibiting Bcl-2, a key regulator of the intrinsic apoptosis pathway.[1] [2] In healthy cells, Bcl-2 sequesters pro-apoptotic proteins like Bax and Bak. Upon treatment with **DS03090629**, these proteins are released, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.[1][14][15]



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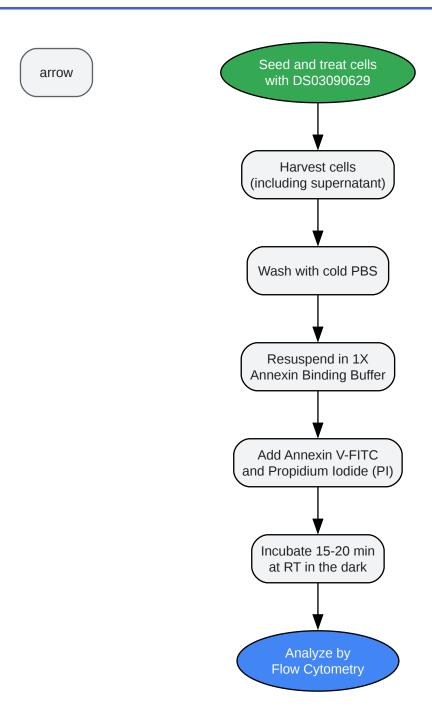
Figure 1. Intrinsic apoptosis pathway initiated by DS03090629.

Experimental Protocols Protocol 1: Annexin V/PI Staining by Flow Cytometry

This protocol distinguishes between different stages of cell death.[6] Early apoptotic cells expose phosphatidylserine (PS) on their outer membrane, which is detected by Annexin V.[7] [16] Late apoptotic and necrotic cells have compromised membrane integrity, allowing propidium iodide (PI) to enter and stain the nucleus.[17]

Workflow:





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Figure 2. Experimental workflow for Annexin V/PI staining.

Materials:

 Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 10X Binding Buffer)



- Phosphate-Buffered Saline (PBS), cold
- Deionized water
- · Microcentrifuge tubes
- Flow cytometer

Procedure:

- Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of DS03090629 (e.g., 0, 1, 10, 100 nM) for the desired time (e.g., 24, 48 hours). Include a vehicle-only control.
- Reagent Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
- Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.
- Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.
 Centrifuge again and discard the supernatant.
- Staining: Resuspend the cell pellet in 100 μ L of 1X Binding Buffer. Add 5 μ L of Annexin V-FITC and 5 μ L of PI solution.
- Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]
- Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Be sure to include single-stain controls for compensation.

Data Interpretation:

- Viable Cells: Annexin V-negative / PI-negative
- Early Apoptotic Cells: Annexin V-positive / PI-negative
- Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive



Protocol 2: Caspase-3/7 Activity Assay (Luminescent)

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. The assay utilizes a proluminescent substrate containing the DEVD peptide, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[9][10]

Materials:

- Caspase-Glo® 3/7 Assay Kit (Promega, #G8090 or similar)
- White-walled, 96-well microplates suitable for luminescence
- Multichannel pipette
- Plate-reading luminometer

Procedure:

- Cell Plating and Treatment: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well white-walled plate in 100 μL of medium. Treat with DS03090629 and controls as described previously.
- Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[10]
- Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature.
 Add 100 μL of Caspase-Glo® 3/7 Reagent to each well.[10]
- Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
- Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Protocol 3: Western Blotting for Cleaved Caspase-3 and Cleaved PARP

Western blotting provides a semi-quantitative method to detect the cleavage of key apoptotic proteins. Procaspase-3 (32 kDa) is cleaved into an active p17 subunit.[12] Poly (ADP-ribose)



polymerase (PARP), a DNA repair enzyme, is cleaved by active caspase-3 from its full-length form (116 kDa) into an 89 kDa fragment, which is a hallmark of apoptosis.[11][13]

Materials:

- RIPA lysis buffer with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk in TBST)
- Primary antibodies (anti-Caspase-3, anti-cleaved PARP, anti-Actin or GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- · Imaging system

Procedure:

- Cell Lysis: Treat and harvest cells as previously described. Lyse cell pellets in ice-cold RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[18][19]
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.



- Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, diluted in blocking buffer.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again, then apply ECL substrate and capture the chemiluminescent signal with an imaging system. Analyze the band intensities for full-length and cleaved forms of the target proteins.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Apoptosis Analysis by Annexin V/PI Staining

Treatment (48h)	Viable Cells (%)	Early Apoptotic (%)	Late Apoptotic/Necrotic (%)
Vehicle Control	95.2 ± 2.1	2.5 ± 0.5	2.3 ± 0.4
DS03090629 (1 nM)	88.7 ± 3.5	7.1 ± 1.2	4.2 ± 0.8
DS03090629 (10 nM)	65.4 ± 4.2	25.8 ± 3.3	8.8 ± 1.5
DS03090629 (100 nM)	20.1 ± 5.1	60.3 ± 6.7	19.6 ± 3.9

Data presented as Mean \pm SD, n=3.

Table 2: Caspase-3/7 Activity



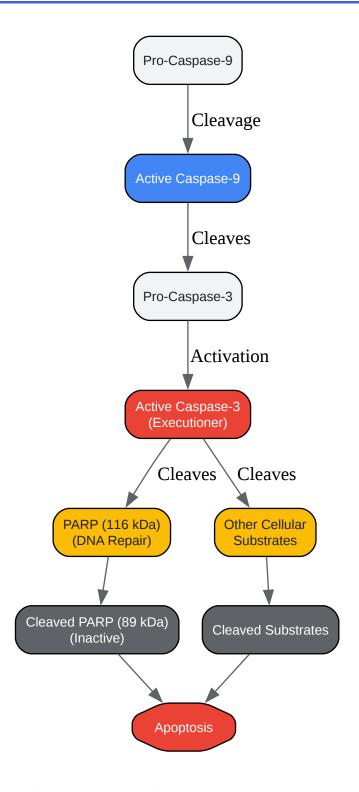
Treatment (24h)	Relative Luminescence Units (RLU)	Fold Change vs. Control
Vehicle Control	15,430 ± 1,280	1.0
DS03090629 (1 nM)	29,880 ± 2,550	1.9
DS03090629 (10 nM)	112,500 ± 9,800	7.3
DS03090629 (100 nM)	355,670 ± 21,400	23.0

Data presented as Mean \pm SD, n=3.

Visualization of Caspase Cascade

The activation of initiator caspases (like Caspase-9 in the intrinsic pathway) leads to a proteolytic cascade that activates executioner caspases (Caspase-3 and -7). These executioners then cleave a host of cellular substrates, including PARP, leading to the morphological and biochemical hallmarks of apoptosis.





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Figure 3. The execution phase of apoptosis via the caspase cascade.



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